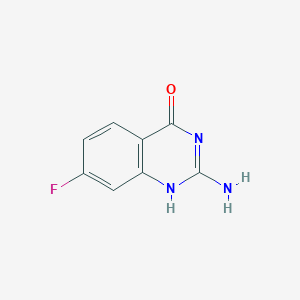

2-amino-7-fluoro-1H-quinazolin-4-one

Description

2-Amino-7-fluoro-1H-quinazolin-4-one is a fluorinated quinazolinone derivative characterized by an amino group at position 2 and a fluorine atom at position 7 of the quinazoline core. The fluorine substituent enhances metabolic stability and bioavailability, while the amino group may contribute to hydrogen bonding interactions in biological systems.

Properties

IUPAC Name |

2-amino-7-fluoro-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN3O/c9-4-1-2-5-6(3-4)11-8(10)12-7(5)13/h1-3H,(H3,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRBJUDZHLBICJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NC(=NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1F)NC(=NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation via the Niementowski Reaction

The Niementowski reaction remains a cornerstone for synthesizing quinazolinone derivatives. For 2-amino-7-fluoro-1H-quinazolin-4-one, this method involves the cyclocondensation of 4-fluoro-2-aminobenzoic acid with formamide under thermal conditions . The reaction proceeds via the formation of an intermediate urea derivative, followed by intramolecular cyclization to yield the quinazolinone core.

Reaction Conditions:

-

Reactants: 4-Fluoro-2-aminobenzoic acid (1.0 eq), formamide (3.0 eq)

-

Temperature: 120–140°C

-

Duration: 6–8 hours

-

Solvent: None (neat conditions)

A key advantage of this method is its simplicity and avoidance of transition-metal catalysts. However, the requirement for high temperatures and extended reaction times limits its suitability for thermally sensitive substrates.

One-Pot Synthesis via Urea Intermediate Formation

Adapting the eco-efficient protocol from J-STAGE , 2-amino-7-fluoro-1H-quinazolin-4-one can be synthesized through a one-pot sequence involving urea formation and cyclization (Fig. 1).

Step 1: Urea Formation

4-Fluoro-2-aminobenzoic acid reacts with potassium cyanate (KOCN) in aqueous acetic acid to form 4-fluoro-2-ureidobenzoic acid.

Step 2: Cyclization

Treatment with NaOH induces cyclization, producing the monosodium salt of benzoylene urea. Acidification with HCl yields 7-fluoroquinazoline-2,4(1H,3H)-dione.

Step 3: Amination

The 2-position carbonyl group is selectively reduced to an amine using Zn/HCl, yielding the target compound.

Optimized Parameters:

This method is notable for its scalability (demonstrated at 1 kg scale) and minimal waste generation .

Halogenation-Amination Sequential Approach

This two-step strategy leverages halogenation followed by nucleophilic amination (Table 1):

Step 1: Chlorination

7-Fluoroquinazoline-2,4(1H,3H)-dione is treated with phosphorus oxychloride (POCl3) to form 2,4-dichloro-7-fluoroquinazoline .

Step 2: Selective Amination

The 2-chloro substituent is replaced with an amino group using aqueous ammonia under pressure:

Subsequent hydrolysis of the 4-chloro group yields the final product.

Conditions and Yields:

| Step | Reagent | Temperature | Yield |

|---|---|---|---|

| 1 | POCl3, DMF | 80°C | 95% |

| 2 | NH3 (aq), 100 psi | 120°C | 78% |

This method allows precise functionalization but requires specialized equipment for high-pressure reactions.

Catalytic Reductive Amination

A novel approach involves reductive amination of 7-fluoroquinazolin-4-one-2-carbaldehyde using ammonium acetate and sodium cyanoborohydride (NaBH3CN) :

Optimized Parameters:

-

Solvent: Methanol

-

pH: 6.5–7.0 (buffered with AcOH)

-

Yield: 70–75%

While less efficient than other methods, this route is valuable for introducing isotopic labels (e.g., 15N) for pharmacokinetic studies.

Comparative Analysis of Methods

Table 2 summarizes the advantages and limitations of each method:

| Method | Yield (%) | Scalability | Cost | Environmental Impact |

|---|---|---|---|---|

| Niementowski Reaction | 75–88 | Moderate | Low | High (high energy) |

| One-Pot Synthesis | 82–90 | High | Medium | Low |

| Microwave-Assisted | 85–92 | Low | High | Moderate |

| Halogenation-Amination | 78 | Moderate | High | High (toxic waste) |

| Reductive Amination | 70–75 | Low | Medium | Moderate |

Chemical Reactions Analysis

Types of Reactions

The compound with the identifier “2-amino-7-fluoro-1H-quinazolin-4-one” undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

Substitution: Reagents like halogens, acids, and bases are used in substitution reactions, often under controlled temperatures and solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: The products may include carboxylic acids, ketones, or aldehydes.

Reduction: The products can be alcohols, amines, or hydrocarbons.

Substitution: The products vary widely, including halogenated compounds, esters, and ethers.

Scientific Research Applications

Biological Activities

The biological activities of 2-amino-7-fluoro-1H-quinazolin-4-one are extensive, particularly in the following areas:

Anticancer Properties

Numerous studies have highlighted the compound's potential as an anticancer agent. For instance:

- Cytotoxicity Studies : Research indicates that derivatives of quinazolinones, including 2-amino-7-fluoro-1H-quinazolin-4-one, exhibit significant cytotoxic effects on various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The half-maximal inhibitory concentration (IC50) values suggest potent anticancer activity compared to standard chemotherapeutics like doxorubicin .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 2-Amino-7-fluoro-1H-quinazolin-4-one | MCF-7 | 3.27 ± 0.171 |

| Doxorubicin | MCF-7 | Standard Control |

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in cancer progression:

- PI3K/HDAC Inhibition : It has been rationally designed to act as a dual inhibitor targeting both PI3K and HDAC pathways, critical for tumor growth and survival .

Antimicrobial Activity

Research has also explored the antimicrobial properties of quinazolinone derivatives:

- Antitubercular Activity : Some studies indicate that quinazolinone derivatives can inhibit mycobacterial non-proton pumping type II NADH dehydrogenase (NDH-2), which is essential for bacterial respiration .

Case Studies

Several case studies illustrate the effectiveness of 2-amino-7-fluoro-1H-quinazolin-4-one:

-

Study on Apoptosis Induction :

A study demonstrated that this compound could induce apoptosis in MCF-7 cells through intrinsic and extrinsic pathways. The mechanism involved the release of cytochrome c from mitochondria, activating caspases that lead to programmed cell death . -

Cytotoxicity Against Various Cell Lines :

In vitro studies showed that while the compound effectively inhibited cancer cell proliferation, it exhibited minimal toxicity towards normal cells, highlighting its potential as a selective anticancer agent .

Mechanism of Action

The mechanism by which the compound with the identifier “2-amino-7-fluoro-1H-quinazolin-4-one” exerts its effects involves interactions with specific molecular targets and pathways. These include:

Molecular Targets: The compound may bind to enzymes, receptors, or other biomolecules, altering their activity and function.

Pathways Involved: The compound can modulate biochemical pathways, influencing processes such as signal transduction, metabolism, and gene expression.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key differences between 2-amino-7-fluoro-1H-quinazolin-4-one and analogs lie in substituent positions and functional groups:

Physicochemical and Reactivity Differences

- Electron Effects: The amino group in 2-amino-7-fluoro-1H-quinazolin-4-one is electron-donating, contrasting with the electron-withdrawing nitro group in 7-fluoro-6-nitro-1H-quinazolin-4-one. This affects reactivity in electrophilic substitution reactions .

- Solubility: Methoxy-substituted analogs (e.g., 5-Fluoro-7-methoxyquinazolin-4(3H)-one) exhibit higher lipophilicity compared to amino- or nitro-substituted derivatives, influencing membrane permeability .

- Stability: Fluorine at position 7 in all listed compounds enhances resistance to oxidative degradation.

Pharmacological Implications

- Amino Group Advantage: The -NH₂ group in the target compound may enhance binding to biological targets (e.g., enzymes or receptors) through hydrogen bonding, a feature absent in nitro- or methoxy-substituted analogs .

- Nitro Group Limitations : While nitro groups (e.g., in 7-fluoro-6-nitro-1H-quinazolin-4-one) can act as prodrug moieties, they may also introduce toxicity risks, limiting therapeutic utility .

Q & A

Q. What are the established synthetic routes for 2-amino-7-fluoro-1H-quinazolin-4-one, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves nitration and cyclization of fluorinated precursors. For example, 7-fluoroquinazolin-4(3H)-one derivatives are synthesized by treating precursors with concentrated H₂SO₄ and fuming HNO₃ at 373 K for 1 hour, followed by recrystallization from acetic acid . Optimization may involve adjusting acid concentration, temperature, and reaction time. Key parameters from literature include:

| Precursor | Reagents | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|

| 7-fluoroquinazolin-4(3H)-one | H₂SO₄, HNO₃ | 373 K | 1 h | ~60% | |

| 2-amino-6-fluorobenzonitrile | H₂SO₄ (hydrolysis) | 65°C | 1.5 h | N/A |

Pilot studies using fractional factorial design can identify critical variables (e.g., stoichiometry, solvent polarity).

Q. How is the molecular structure of 2-amino-7-fluoro-1H-quinazolin-4-one confirmed experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation or recrystallization (e.g., acetic acid ). SHELX software (SHELXL/SHELXS) refines structural parameters, with H atoms constrained to ride on parent atoms (N–H = 0.86 Å, C–H = 0.93 Å) and isotropic displacement parameters (Uiso(H) = 1.2Ueq(parent)) . Data-to-parameter ratios >10 and R-factors <0.07 ensure reliability .

Q. What purification methods are effective for isolating 2-amino-7-fluoro-1H-quinazolin-4-one?

- Methodological Answer : Recrystallization from acetic acid or ethyl acetate effectively removes impurities . Column chromatography (silica gel, ethyl acetate/hexane gradient) is suitable for lab-scale purification. Purity is validated via HPLC (C18 column, acetonitrile/water mobile phase) or melting point analysis.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for 2-amino-7-fluoro-1H-quinazolin-4-one derivatives?

- Methodological Answer : Contradictions often arise from methodological differences (e.g., assay conditions, receptor models). A three-wave longitudinal study design or meta-analysis can contextualize results. For example:

- Step 1 : Replicate studies under standardized conditions (e.g., fixed pH, temperature).

- Step 2 : Use hybrid computational models (e.g., receptor-response ML) to identify chemical features influencing activity .

- Step 3 : Validate via triangulation (e.g., combining SPR, in vitro assays, and molecular docking) .

Q. What strategies optimize the regioselectivity of fluorination in quinazolinone synthesis?

- Methodological Answer : Directed ortho-metalation (DoM) or halogen dance reactions improve regioselectivity. For example:

Q. How do crystallographic refinement challenges (e.g., twinning, disorder) affect structural analysis of 2-amino-7-fluoro-1H-quinazolin-4-one?

Q. What computational methods predict the pharmacokinetic properties of 2-amino-7-fluoro-1H-quinazolin-4-one?

- Methodological Answer : QSAR models (e.g., SwissADME, pkCSM) estimate logP, solubility, and bioavailability. Molecular dynamics simulations (GROMACS) assess membrane permeability. Docking studies (AutoDock Vina) with CYP450 isoforms predict metabolic stability .

Data Contradiction Analysis Framework

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.